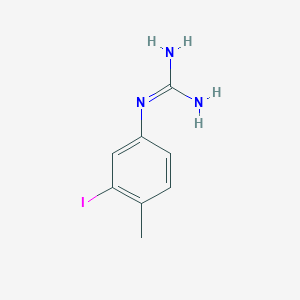
1-(3-Iodo-4-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-4-methylphenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with an iodine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-4-methylphenyl)guanidine typically involves the reaction of 3-iodo-4-methylphenylamine with a guanidine derivative. One common method is to react the amine with an isothiocyanate to form a thiourea intermediate, which is then treated with a base to yield the desired guanidine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-4-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylguanidines.
Scientific Research Applications
1-(3-Iodo-4-methylphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their function. The iodine atom may also play a role in the compound’s activity by participating in halogen bonding interactions. These interactions can affect various pathways, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodo-4-methylphenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(3-Iodo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.
1-(3-Iodo-4-methylphenyl)amine: Lacks the guanidine group, only the amine group is present.
Uniqueness
1-(3-Iodo-4-methylphenyl)guanidine is unique due to the presence of both the guanidine group and the iodine atom, which confer specific chemical and biological properties. The guanidine group enhances the compound’s ability to form hydrogen bonds, while the iodine atom can participate in halogen bonding, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10IN3 |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-(3-iodo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
JJWITJIAEJUOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















